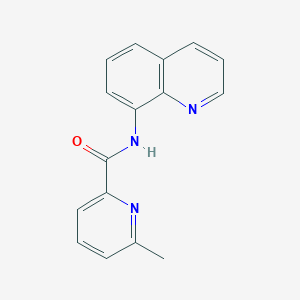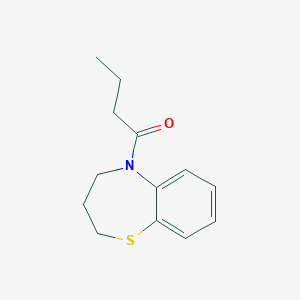![molecular formula C16H19FN2O2 B7471810 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide](/img/structure/B7471810.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
作用機序
As mentioned earlier, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide works by inhibiting the activity of GABA transaminase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity by reducing the excitability of neurons. By enhancing GABAergic neurotransmission, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide may have anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide can increase GABA levels in the brain by up to 8-fold, leading to significant changes in neuronal activity. It has also been shown to reduce seizure activity in animal models of epilepsy and to have anxiolytic effects in models of anxiety. Additionally, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide has been found to improve cognitive function and reduce hyperactivity in animal models of Angelman syndrome.
実験室実験の利点と制限
One advantage of using N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide in lab experiments is its high selectivity for GABA transaminase, which minimizes off-target effects. Additionally, its potency allows for the use of lower doses, reducing the risk of toxicity. However, one limitation is that N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide may not be suitable for all experimental models, as its effects may be influenced by factors such as age, sex, and genetic background.
将来の方向性
There are several potential future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another direction is the development of more selective GABA transaminase inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to explore the long-term effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide and its potential for use in clinical settings.
合成法
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide can be synthesized using a multi-step process involving the reaction of piperidine with cyclopropanecarbonyl chloride, followed by the reaction of the resulting compound with 3-fluorobenzoyl chloride. The final product is obtained through purification and crystallization.
科学的研究の応用
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has also been investigated as a potential treatment for Angelman syndrome, a rare genetic disorder that affects the nervous system.
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-13-3-1-2-12(10-13)15(20)18-14-6-8-19(9-7-14)16(21)11-4-5-11/h1-3,10-11,14H,4-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDUYKUGGHDUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide](/img/structure/B7471733.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione](/img/structure/B7471737.png)
![ethyl (2Z)-2-[(5Z)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-3-[2-(2-methoxyethylamino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B7471742.png)
![2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine](/img/structure/B7471748.png)
![5-[[2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7471750.png)
![2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B7471757.png)


![5-[(4-Tert-butylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7471789.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7471799.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7471815.png)

![4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one](/img/structure/B7471833.png)